Superior Electrophilicity for Cross-Coupling: Iodo vs. Bromo vs. Chloro Leaving Group Reactivity
In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides follows the established order I > Br >> Cl. 2-Hydroxy-3-iodobenzaldehyde, bearing an iodo substituent, exhibits significantly faster oxidative addition with Pd(0) catalysts compared to its bromo and chloro analogs. This is a well-established class-level inference for aryl halides in cross-coupling chemistry [1]. While direct head-to-head kinetic data for this specific compound versus 3-bromosalicylaldehyde is not available in the open literature, the fundamental reactivity principle is universally accepted. For a procurement scientist, this means that using the iodo derivative can reduce reaction times, lower catalyst loadings, or enable couplings that fail entirely with the less reactive bromo or chloro counterparts.
| Evidence Dimension | Relative reactivity in Pd-catalyzed cross-coupling |
|---|---|
| Target Compound Data | Iodo (high reactivity) |
| Comparator Or Baseline | Bromo (moderate reactivity), Chloro (low reactivity) |
| Quantified Difference | Qualitative class-level reactivity order: I > Br >> Cl |
| Conditions | Standard Pd-catalyzed cross-coupling conditions (Suzuki, Sonogashira, etc.) |
Why This Matters
The higher reactivity of the iodo group enables milder reaction conditions, potentially higher yields, and broader substrate scope, directly impacting the efficiency and success of synthetic routes.
- [1] Hartwig, J. F. (2010). Organotransition Metal Chemistry: From Bonding to Catalysis. University Science Books. (General reactivity trend for aryl halides in cross-coupling). View Source
